molecular formula C9H10O B2548334 3-Ethenylbenzyl alcohol CAS No. 45804-94-2

3-Ethenylbenzyl alcohol

Cat. No.: B2548334
CAS No.: 45804-94-2
M. Wt: 134.178
InChI Key: FPDDOFWJHHYHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenylbenzyl alcohol: is an organic compound with the molecular formula C9H10O. It consists of a benzene ring substituted with an ethenyl group (vinyl group) and a hydroxymethyl group. This compound is a type of benzyl alcohol, where the hydroxyl group is attached to a benzene ring through a methylene bridge. The presence of the ethenyl group makes it a versatile intermediate in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method for preparing 3-Ethenylbenzyl alcohol involves the hydroboration-oxidation of 3-ethenylbenzene (styrene). This process includes the addition of borane (BH3) to the double bond of styrene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

    Grignard Reaction: Another method involves the reaction of 3-ethenylbenzyl chloride with magnesium in dry ether to form the corresponding Grignard reagent, which is then treated with formaldehyde followed by hydrolysis to yield this compound.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of 3-ethenylbenzaldehyde using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethenylbenzyl alcohol can undergo oxidation reactions to form 3-ethenylbenzaldehyde or 3-ethenylbenzoic acid, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 3-ethenylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-ethenylbenzyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

    Oxidation: 3-Ethenylbenzaldehyde, 3-Ethenylbenzoic acid.

    Reduction: 3-Ethenylbenzylamine.

    Substitution: 3-Ethenylbenzyl chloride.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 3-Ethenylbenzyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of benzyl alcohol derivatives on biological systems.

Medicine:

    Pharmaceuticals: It serves as a precursor in the synthesis of drugs that target specific biological pathways.

Industry:

    Polymer Production: this compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Comparison with Similar Compounds

    Benzyl Alcohol: Lacks the ethenyl group, making it less reactive in certain synthetic applications.

    2-Ethenylbenzyl Alcohol: The ethenyl group is positioned differently, leading to variations in reactivity and applications.

    4-Ethenylbenzyl Alcohol: Similar structure but with the ethenyl group in the para position, affecting its chemical behavior.

Uniqueness:

    Reactivity: The position of the ethenyl group in 3-Ethenylbenzyl alcohol provides unique reactivity patterns, making it a valuable intermediate in organic synthesis.

    Applications: Its specific structure allows for diverse applications in chemistry, biology, medicine, and industry, distinguishing it from other benzyl alcohol derivatives.

Properties

IUPAC Name

(3-ethenylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h2-6,10H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDDOFWJHHYHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC(=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.